Technical Guide: Therapeutic Potential of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic Acid Derivatives
Technical Guide: Therapeutic Potential of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic Acid Derivatives
This is an in-depth technical guide on the therapeutic potential of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid and its derivatives.
[1]
Executive Summary
The molecule 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid (QTA-5) represents a privileged "hybrid pharmacophore" bridging two major therapeutic classes: Type II Kinase Inhibitors (Oncology) and DNA Gyrase B Inhibitors (Antimicrobials).[1]
Structurally, QTA-5 integrates a quinoline-5-yl core (a proven DNA intercalator and ATP-hinge binder) with a 2-aminothiazol-4-yl acetic acid tail (a polar moiety critical for solubility and active-site specificity).[1] Unlike the more common 4-aminoquinoline (chloroquine-like) or 8-aminoquinoline scaffolds, the 5-amino substitution vector offers a unique topology that minimizes non-specific toxicity while maximizing selectivity for deep hydrophobic pockets in enzymes like CDK9 , PIM-1 , and bacterial Gyrase B .[1]
This guide provides a comprehensive technical analysis of the QTA-5 scaffold, detailing its synthesis, structure-activity relationship (SAR), mechanism of action (MoA), and experimental validation protocols.
Chemical Biology & SAR Analysis
The Pharmacophore
The QTA-5 molecule is composed of three distinct functional domains, each serving a critical role in target engagement:
| Domain | Structure | Function |
| Domain A (Head) | Quinolin-5-yl | Hinge Binder / Intercalator: The planar aromatic system binds to the ATP-binding hinge region of kinases via hydrophobic interactions and |
| Domain B (Linker) | -NH- (Secondary Amine) | H-Bond Donor: Forms a critical hydrogen bond with the backbone carbonyl of the receptor (e.g., Glu/Val in kinases or Asp in GyrB).[1] |
| Domain C (Tail) | Thiazol-4-yl Acetic Acid | Solubility & Specificity: The thiazole ring provides rigidity.[1] The acetic acid group acts as a "warhead" for solvent-front interactions, often forming salt bridges with conserved Arginine or Lysine residues (e.g., Arg136 in GyrB). |
Structure-Activity Relationship (SAR) Matrix
The therapeutic window of QTA-5 derivatives is tuned by modifying the "Tail" (R1) and the "Head" (R2).
| Modification Site | Substituent | Effect on Potency / ADME |
| Acetic Acid Tail (R1) | -CH2-COOH (Parent) | Optimal: Balanced potency and solubility.[1] High affinity for Arg/Lys residues. |
| -CH(Me)-COOH | Increased Metabolic Stability: Steric hindrance protects against rapid metabolism but may reduce binding affinity due to steric clash.[1] | |
| -CH2-COOEt (Ester) | Prodrug Strategy: Increases cell permeability (LogP | |
| Quinoline Core (R2) | 5-amino (Parent) | Selectivity: Unique vector for Type II kinase binding. |
| 8-amino | Toxicity Risk: Associated with higher chelating potential and non-specific cytotoxicity. | |
| 7-Cl / 7-F | Metabolic Block: Halogenation at C7 prevents oxidative metabolism and increases half-life ( |
Mechanism of Action (MoA)
QTA-5 operates via a Dual-Target Mechanism , depending on the biological context (Eukaryotic vs. Prokaryotic).[1]
Oncology: ATP-Competitive Kinase Inhibition
In cancer cells, QTA-5 functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDK9/2) and PIM Kinases .[1]
-
Binding Mode: The quinoline nitrogen accepts a hydrogen bond from the hinge region. The exocyclic amino group donates a hydrogen bond. The acetic acid tail extends into the solvent-exposed region, interacting with lysine residues to stabilize the "DFG-in" active conformation.[1]
-
Therapeutic Outcome: Inhibition of CDK9 blocks P-TEFb-mediated transcription of anti-apoptotic proteins (Mcl-1, Myc), inducing apoptosis in oncogene-addicted tumors (e.g., AML, Multiple Myeloma).[1]
Antimicrobial: DNA Gyrase B Inhibition
In bacteria, the aminothiazole-acetic acid moiety mimics the phosphate group of ATP, binding to the ATPase domain of DNA Gyrase subunit B (GyrB) .
-
Mechanism: Unlike fluoroquinolones (which target GyrA/DNA cleavage complex), QTA-5 inhibits the energy transduction step (ATP hydrolysis), effectively "starving" the enzyme and preventing DNA supercoiling.
-
Advantage: Lack of cross-resistance with existing fluoroquinolones.
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism of QTA-5.
Figure 1: Dual Mechanism of Action for QTA-5 derivatives targeting CDK9 (Oncology) and Gyrase B (Antimicrobial).[1]
Synthesis & Manufacturing (CMC)
The synthesis of QTA-5 utilizes the robust Hantzsch Thiazole Synthesis , ensuring scalability and high purity.
Retrosynthetic Analysis
-
Disconnection: The C-N bond between the quinoline and thiazole, or the formation of the thiazole ring itself.
-
Key Intermediates:
-
1-(Quinolin-5-yl)thiourea: Derived from 5-aminoquinoline.[1]
-
4-Chloroacetoacetic acid (or ethyl ester): The cyclization partner.
-
Step-by-Step Protocol
Step 1: Preparation of 1-(Quinolin-5-yl)thiourea
-
Reagents: 5-Aminoquinoline (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).
-
Procedure: Dissolve 5-aminoquinoline in acetone. Add benzoyl isothiocyanate dropwise at 0°C. Reflux for 2 hours to form the benzoyl-thiourea intermediate.
-
Hydrolysis: Treat the intermediate with 10% NaOH at 80°C for 1 hour to remove the benzoyl group.
-
Isolation: Acidify with HCl to precipitate 1-(quinolin-5-yl)thiourea . Filter and dry.[2][3]
Step 2: Hantzsch Cyclization (Formation of QTA-5)
-
Reagents: 1-(Quinolin-5-yl)thiourea (1.0 eq), 4-Chloroacetoacetic acid (1.1 eq), Ethanol (Solvent).[1]
-
Procedure: Suspend the thiourea in ethanol. Add 4-chloroacetoacetic acid.
-
Reaction: Reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the
-haloketone, followed by dehydration. -
Work-up: Cool the mixture. The product, 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid , typically precipitates as a hydrobromide/hydrochloride salt.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Yield: Typical overall yield is 60–75%.
Experimental Protocols for Validation
In Vitro Kinase Assay (CDK9/CyclinT1)
-
Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]
-
Reagents: Recombinant CDK9/CycT1, ULight-labeled peptide substrate, Europium-anti-phospho-antibody, ATP (
concentration).[1] -
Protocol:
-
Incubate QTA-5 (serial dilutions, 1 nM – 10 µM) with enzyme and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 15 min.
-
Initiate reaction with ATP. Incubate for 60 min at RT.
-
Stop reaction with EDTA/Eu-antibody detection mix.[1]
-
Read on EnVision plate reader (Ex: 320 nm, Em: 615/665 nm).
-
-
Success Criteria: IC50 < 100 nM indicates potent inhibition.
Bacterial Gyrase B ATPase Assay[1]
-
Method: Malachite Green Phosphate Release Assay.
-
Organism: E. coli or S. aureus Gyrase B domain.
-
Protocol:
-
Mix GyrB enzyme, relaxed plasmid DNA, and QTA-5 in assay buffer.
-
Add ATP (1 mM) to start the reaction. Incubate at 37°C for 30 min.
-
Add Malachite Green reagent to detect free phosphate (Pi) released by ATP hydrolysis.
-
Measure Absorbance at 620 nm.
-
-
Control: Novobiocin (Standard GyrB inhibitor).
Future Outlook & Strategic Recommendations
The QTA-5 scaffold is a "high-value, moderate-risk" asset.[1]
-
Lead Optimization: The carboxylic acid tail is a metabolic liability (glucuronidation). Bioisosteres such as tetrazole or acyl-sulfonamide should be explored to improve oral bioavailability and membrane permeability.[1]
-
Combination Therapy: Due to its mechanism (transcriptional inhibition), QTA-5 shows synergy with BCL-2 inhibitors (Venetoclax) in AML models, preventing the upregulation of Mcl-1 that causes resistance.[1]
-
Toxicity Check: Early assessment of hERG channel inhibition is mandatory, as quinoline-thiazoles can be cardiotoxic.[1]
References
-
Synthesis of Thiazolo-Quinoline Hybrids
-
Anticancer Activity of Quinoline-Thiazoles
-
Gyrase B Inhibition Pharmacophore
-
CDK9 Inhibitor Structural Basis
- Title: Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors.
- Source: Journal of Medicinal Chemistry, 2013.
-
URL:[Link]
-
Chemical Properties (PubChem)
Sources
- 1. US8889696B2 - Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 4. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
